molecular formula C9H7BrCl2O2 B2579253 Methyl 2-bromo-2-(2,6-dichlorophenyl)acetate CAS No. 77583-73-4

Methyl 2-bromo-2-(2,6-dichlorophenyl)acetate

Cat. No.: B2579253
CAS No.: 77583-73-4
M. Wt: 297.96
InChI Key: PWJTWMYNRYPGGZ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(2,6-dichlorophenyl)acetate is an organic compound with the molecular formula C9H7BrCl2O2. It is a derivative of phenylacetate, where the phenyl ring is substituted with bromine and chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-2-(2,6-dichlorophenyl)acetate typically involves the bromination of 2,6-dichlorophenylacetic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the esterifying agent. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(2,6-dichlorophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-bromo-2-(2,6-dichlorophenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-2-(2,6-dichlorophenyl)acetate involves its interaction with specific molecular targets. The bromine and chlorine substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can then interact with enzymes or receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-2-(2,6-dichlorophenyl)acetate
  • Methyl 2-bromo-2-(4-chlorophenyl)acetate
  • Methyl 2-bromo-2-(2,4-dichlorophenyl)acetate

Uniqueness

Methyl 2-bromo-2-(2,6-dichlorophenyl)acetate is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

methyl 2-bromo-2-(2,6-dichlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2O2/c1-14-9(13)8(10)7-5(11)3-2-4-6(7)12/h2-4,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJTWMYNRYPGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=CC=C1Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77583-73-4
Record name methyl 2-bromo-2-(2,6-dichlorophenyl)acetate
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